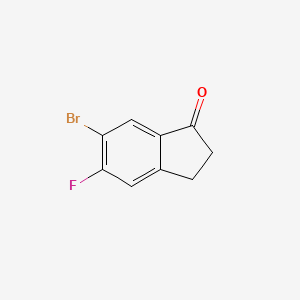

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-bromo-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQGEGLVMENFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one chemical properties

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

Foreword for the Senior Application Scientist

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information herein is a consolidation of data from chemical suppliers, patent literature, and scientific publications on related indanone derivatives, presented to facilitate further research and development in medicinal chemistry.

Introduction: The Significance of the Indanone Scaffold

This compound is a halogenated derivative of 1-indanone. The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in a wide array of pharmacologically active compounds and natural products. The strategic incorporation of bromo and fluoro substituents onto the aromatic ring of the indanone structure significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make this compound a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents. The indanone moiety is a key component in drugs with diverse therapeutic activities, including treatments for Alzheimer's disease, cancer, and microbial and viral infections.[1]

Physicochemical and Spectroscopic Profile

While a complete, experimentally verified dataset is not extensively available in public literature, the following tables summarize the known physicochemical properties and predicted spectroscopic features of this compound.

Physicochemical Properties

The fundamental properties of this compound are primarily sourced from commercial suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1273595-81-5 | [2][3] |

| Molecular Formula | C₉H₆BrFO | |

| Molecular Weight | 229.05 g/mol | |

| Appearance | White to Yellow powder to crystal | [2] |

| Melting Point | 120.0 to 124.0 °C | [2] |

| Purity | >97.0% (GC) | [2] |

| Synonyms | 6-Bromo-5-fluoro-1-indanone | [2] |

Spectroscopic Analysis (Predicted)

Detailed, experimentally validated spectroscopic data with complete peak assignments for this compound are not readily found in publicly accessible databases. The expected spectral characteristics presented below are based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic Region: Two distinct signals for the aromatic protons. One is expected to appear as a doublet, and the other as a doublet of doublets, arising from coupling to the adjacent proton and the fluorine atom. Aliphatic Region: Two triplets corresponding to the two methylene (-CH₂-) groups at positions 2 and 3 of the indanone ring system. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region (approximately 190-200 ppm). Aromatic Carbons: Six signals are anticipated, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant (¹JC-F). Aliphatic Carbons: Two signals corresponding to the methylene carbons. |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): Presence of isotopic peaks at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Fragmentation: A significant fragment corresponding to the loss of a neutral carbonyl group ([M-CO]⁺). |

| Infrared (IR) | Carbonyl Stretch: A strong absorption band characteristic of the ketone's C=O stretch, expected around 1700-1720 cm⁻¹. Other Features: Bands corresponding to aromatic C-H and C=C stretching, as well as a C-F stretching band. |

Synthesis and Experimental Protocols

The synthesis of this compound is documented in patent literature, where it serves as a crucial intermediate. The most common and effective method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[4]

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A documented method for the synthesis of this compound involves the cyclization of 3-(4-bromo-3-fluorophenyl)propanoic acid, utilizing a strong acid catalyst like polyphosphoric acid (PPA).[5]

Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO2015191506A2.[5]

-

Reaction Setup: A mixture of 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 equivalent) and polyphosphoric acid is prepared in a suitable reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to 80°C and stirred for an extended duration (e.g., 160 hours, as detailed in the patent). The reaction's progress should be monitored using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water to quench the reaction.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The organic layers are then combined.

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification of the crude this compound can be achieved through techniques like recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its three primary functional components: the ketone, the substituted aromatic ring, and the acidic protons alpha to the carbonyl group.

-

Ketone Transformations: The carbonyl group is amenable to a wide range of classical ketone reactions, including reduction to the corresponding alcohol (6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol), reductive amination, and the addition of organometallic reagents.

-

Aromatic Ring Functionalization: The bromine atom on the aromatic ring serves as a versatile handle for further modifications via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, which is crucial for structure-activity relationship (SAR) studies.

-

Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be deprotonated by a base to form an enolate. This enolate can subsequently react with various electrophiles, enabling alkylation, aldol condensation, and other carbon-carbon bond-forming reactions at this position.

Recent patent literature also describes a reaction where this compound is treated with isopentyl nitrite in the presence of HCl, indicating its utility in the synthesis of diazo compounds or other transformations involving nitrosation.[6]

Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Indanone derivatives are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of fluorine and bromine atoms in this compound can further enhance these properties.

-

Scaffold for Bioactive Molecules: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic uses. The bromo and fluoro substituents can be strategically utilized to optimize the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.[7][8]

-

Precursor for Central Nervous System (CNS) Agents: Halogenated indanones are frequently employed in the development of agents that target the CNS, including the synthesis of ligands for serotonin and dopamine receptors.[7]

-

Intermediate for Kinase Inhibitors: Patent literature reveals that this compound is a key intermediate in the synthesis of RAF serine/threonine protein kinase inhibitors, which are under investigation for the treatment of various cancers.[6]

The adaptability of this building block facilitates the creation of diverse chemical libraries for high-throughput screening against a multitude of biological targets, solidifying its importance as a valuable tool in modern drug discovery programs.

Conclusion

This compound is a strategically substituted indanone derivative with significant potential as a building block in medicinal chemistry. While comprehensive experimental data is not fully available in the public domain, the known synthetic routes and the predictable reactivity of its functional groups make it a valuable intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the potential of this versatile scaffold.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1273595-81-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 1273595-81-5|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 5-Bromo-7-fluoro-1-indanone [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a halogenated indanone derivative. The indanone core is a valuable scaffold in medicinal chemistry and materials science, appearing in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of bromine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making precise structural characterization an absolute prerequisite for any further research or development.[3]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal logic behind the analytical strategy, ensuring each step provides a layer of validation for the final structural assignment.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structure elucidation of a novel or synthesized compound is a systematic process of gathering and integrating evidence from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our strategy relies on a three-pronged approach: confirming the elemental formula, identifying key functional groups, and finally, assembling the atomic connectivity.

Part 1: High-Resolution Mass Spectrometry (HRMS) – Confirming the Foundation

Expertise & Causality: Before attempting to assemble a structure, we must be certain of the constituent parts. HRMS is the gold standard for determining the elemental composition of a compound with high precision. For a molecule containing bromine, this technique offers a unique, self-validating feature. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[4] Consequently, any molecular ion containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by two mass units (M and M+2). Observing this pattern is definitive proof of bromine's presence.[5]

Expected HRMS Data

The expected molecular formula is C₉H₆BrFO. We can calculate the theoretical exact masses for the molecular ions containing each bromine isotope.

| Parameter | Value | Causality |

| Molecular Formula | C₉H₆BrFO | Derived from synthesis precursors. |

| Calculated Mass [M] | 227.95861 Da | For the C₉H₆⁷⁹BrFO isotopologue. |

| Calculated Mass [M+2] | 229.95656 Da | For the C₉H₆⁸¹BrFO isotopologue. |

| Expected Intensity Ratio | ~1:1 | Reflects the natural abundance of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).[4] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolution.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for ketones which can be protonated. Alternatively, Electron Ionization (EI) can be used.

-

Acquisition Parameters:

-

Mass Range: 50-500 m/z.

-

Resolution: Set to a minimum of 10,000.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

-

Data Analysis: Extract the mass spectrum and look for the characteristic isotopic doublet centered around m/z 228 and 230. Confirm that the measured mass accuracy is within 5 ppm of the calculated values.

Trustworthiness: The protocol is self-validating through the combination of high mass accuracy (<5 ppm error) and the definitive 1:1 isotopic pattern for bromine. A failure to observe both of these features would immediately invalidate the proposed elemental composition.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Scaffolds

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration. For this compound, the most diagnostic absorption will be the C=O (carbonyl) stretch of the ketone. The position of this peak is sensitive to its environment; being part of a five-membered ring and conjugated with the aromatic system typically places the absorption in the 1700-1720 cm⁻¹ range.[6][7]

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the aromatic system. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium-Weak | Confirms the dihydro-inden moiety. |

| ~1715 | C=O Stretch (Ketone) | Strong | Confirms the key indanone functionality. |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium | Supports the presence of the benzene ring. |

| ~1250-1150 | C-F Stretch | Strong | Indicates the presence of the C-F bond. |

| ~600-500 | C-Br Stretch | Medium-Strong | Indicates the presence of the C-Br bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform automatic baseline correction and peak picking.

Trustworthiness: This method is validated by the presence of the strong, sharp carbonyl peak in the expected region. Its absence would directly contradict the proposed indanone structure.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Puzzle

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin (J-coupling) interactions, we can map out the complete carbon-hydrogen framework and the relative positions of the substituents. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The presence of fluorine provides an additional, highly sensitive NMR-active nucleus that offers invaluable coupling information for confirming the substitution pattern on the aromatic ring.[8][9]

¹H NMR Analysis: Proton Environments and Connectivity

The structure has four unique proton environments: two distinct aromatic protons and two aliphatic methylene groups.

-

Aromatic Region: We expect two signals. H-7 will be adjacent to the bromine and will appear as a doublet due to coupling with H-4. H-4 is adjacent to the fluorine and will be split into a doublet of doublets by coupling to both H-7 and the fluorine atom at position 5.

-

Aliphatic Region: The two methylene groups at C-2 and C-3 are adjacent to each other, forming an ethyl fragment. We expect two triplets, each integrating to 2H. The C-3 protons, being adjacent to the aromatic ring, will likely appear slightly downfield from the C-2 protons, which are adjacent to the carbonyl group.

¹³C NMR Analysis: The Carbon Skeleton

The molecule has nine unique carbon atoms. The chemical shifts are heavily influenced by the electron-withdrawing effects of the carbonyl, fluorine, and bromine atoms. The most diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), which provides irrefutable evidence for the fluorine's position.[10]

¹⁹F NMR Analysis: The Fluorine Reporter

With 100% natural abundance and high sensitivity, ¹⁹F NMR is a critical experiment.[11] We expect a single resonance for the fluorine atom at C-5. This signal will be split by coupling to the adjacent proton at H-4 (a ³JHF meta-coupling), likely appearing as a doublet.

Predicted NMR Data Summary

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| ¹H | H-7 | ~7.8 | d | J(H7-H4) ≈ 8-9 | Deshielded by adjacent Br and aromatic system. |

| ¹H | H-4 | ~7.4 | dd | J(H4-H7) ≈ 8-9, J(H4-F5) ≈ 5-7 | Ortho H-H coupling and meta H-F coupling. |

| ¹H | H-3 | ~3.1 | t | J(H3-H2) ≈ 6-7 | Methylene adjacent to aromatic ring. |

| ¹H | H-2 | ~2.7 | t | J(H2-H3) ≈ 6-7 | Methylene adjacent to carbonyl group. |

| ¹³C | C-1 | ~195 | d | ²J(C1-F5) ≈ 4-5 | Ketone carbonyl, deshielded. |

| ¹³C | C-5 | ~160 | d | ¹J(C5-F) ≈ 250 | Directly attached to F, large coupling constant. |

| ¹³C | C-7a | ~155 | s | - | Quaternary carbon at ring junction. |

| ¹³C | C-3a | ~135 | d | ³J(C3a-F5) ≈ 3-4 | Quaternary carbon at ring junction. |

| ¹³C | C-4 | ~118 | d | ²J(C4-F5) ≈ 20-25 | Shielded by F, significant coupling. |

| ¹³C | C-7 | ~128 | s | - | Carbon adjacent to Br. |

| ¹³C | C-6 | ~115 | d | ²J(C6-F5) ≈ 20-25 | Carbon between F and Br. |

| ¹³C | C-3 | ~36 | s | - | Aliphatic CH₂. |

| ¹³C | C-2 | ~26 | s | - | Aliphatic CH₂. |

| ¹⁹F | F-5 | -110 to -120 | d | J(F5-H4) ≈ 5-7 | Typical range for aryl fluorides; coupled to H-4. |

Note: Predicted chemical shifts (δ) are estimates relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F.

Visualizing NMR Coupling

The coupling network within the aromatic ring is key to confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 16 scans, 2s relaxation delay, 30° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 1024 scans, 2s relaxation delay, 45° pulse angle.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum (to observe H-F coupling).

-

Parameters: 64 scans, 2s relaxation delay, 45° pulse angle.

-

-

Data Processing: Fourier transform the raw data, apply phase and baseline corrections. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.

Trustworthiness: The NMR data provides a highly redundant and self-consistent picture. The observed chemical shifts, multiplicities, and coupling constants for all three nuclei must align with the proposed structure. For example, observing the large ¹JCF coupling in the ¹³C spectrum and the corresponding ⁴JHF coupling between F-5 and H-4 in both the ¹H and ¹⁹F spectra provides multiple points of validation for the substituent placement.

Conclusion: Synthesis of Evidence

The definitive structure of This compound is confirmed by the convergence of evidence from three independent analytical techniques:

-

HRMS establishes the correct elemental formula (C₉H₆BrFO) through its high-accuracy mass measurement and the unmistakable M/M+2 isotopic pattern characteristic of a monobrominated compound.

-

FTIR confirms the presence of the core functional groups, most critically the conjugated ketone (C=O at ~1715 cm⁻¹) and the C-F bond.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides the unambiguous atomic connectivity. The chemical shifts, integrations, and particularly the spin-spin coupling patterns between H-H, C-F, and H-F nuclei, allow for the complete and unequivocal assembly of the molecular structure, confirming the relative positions of the bromine, fluorine, and carbonyl group on the indanone framework.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent application of this compound in research and development.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features [mdpi.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the synthetic building block, 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. The indanone framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] A thorough understanding of the spectroscopic properties of substituted indanones is therefore crucial for their synthesis, characterization, and application in drug discovery and development. This document will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural features that govern its spectral behavior.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted indanone derivative. The presence of a bromine and a fluorine atom on the aromatic ring, along with the carbonyl group and the aliphatic protons, gives rise to a unique and predictable spectroscopic fingerprint. The numbering of the atoms for the purpose of spectroscopic assignment is shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl group, the bromine, and the fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~ 3.10 | Triplet | J ≈ 6.0 |

| H3 | ~ 2.70 | Triplet | J ≈ 6.0 |

| H4 | ~ 7.80 | Doublet | J(H-F) ≈ 8.0 |

| H7 | ~ 7.60 | Singlet | - |

Rationale for Predictions:

-

Aliphatic Protons (H2, H3): The protons on C2 and C3 form an A₂B₂ system, which is expected to appear as two triplets. The protons at C2, being adjacent to the carbonyl group, will be deshielded and appear at a lower field (~3.10 ppm) compared to the protons at C3 (~2.70 ppm).

-

Aromatic Protons (H4, H7): The aromatic region will display two signals. The proton at C4 (H4) is expected to be a doublet due to coupling with the adjacent fluorine atom. The proton at C7 (H7) is predicted to be a singlet as it has no adjacent protons. The electron-withdrawing nature of the substituents will shift these protons downfield.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring ¹H NMR spectra of indanone analogs is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~ 195 |

| C2 | ~ 36 |

| C3 | ~ 26 |

| C3a | ~ 135 |

| C4 | ~ 125 (d, J(C-F) ≈ 20 Hz) |

| C5 | ~ 160 (d, J(C-F) ≈ 250 Hz) |

| C6 | ~ 115 (d, J(C-F) ≈ 5 Hz) |

| C7 | ~ 130 |

| C7a | ~ 155 |

Rationale for Predictions:

-

Carbonyl Carbon (C1): The carbonyl carbon is highly deshielded and will appear at the lowest field (~195 ppm).

-

Aliphatic Carbons (C2, C3): The aliphatic carbons C2 and C3 will appear at higher fields, with C2 being slightly downfield due to its proximity to the carbonyl group.

-

Aromatic Carbons: The aromatic carbons will exhibit a range of chemical shifts. The carbon attached to the fluorine (C5) will show a large one-bond coupling constant (J(C-F)). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon attached to the bromine (C6) will be shielded relative to a non-halogenated carbon.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Technique: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group and the carbon-halogen bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | 1700 - 1720 |

| Aromatic C=C stretch | 1580 - 1620 |

| C-F stretch | 1100 - 1250 |

| C-Br stretch | 500 - 600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

Rationale for Predictions:

-

C=O Stretch: The conjugated ketone will show a strong absorption in the region of 1700-1720 cm⁻¹.

-

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine bonds will give rise to characteristic absorptions in the fingerprint region of the spectrum.

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear at their expected frequencies.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[2]

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Parameters: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and a fragmentation pattern that can provide further structural information.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 228/230 | Molecular ion with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

| [M-CO]⁺ | 200/202 | Loss of a neutral carbon monoxide molecule |

| [M-Br]⁺ | 149 | Loss of a bromine radical |

Rationale for Predictions:

-

Molecular Ion: The molecular weight of C₉H₆BrFO is approximately 229 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 228 and 230.

-

Fragmentation: Common fragmentation pathways for ketones include the loss of carbon monoxide (CO). The loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for indanone analogs.[2]

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Spectroscopic Analysis Workflow

The combined application of these spectroscopic techniques allows for the unambiguous identification and structural confirmation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this important chemical intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful approach for its unambiguous identification and characterization. This guide serves as a valuable resource for researchers engaged in the synthesis and application of novel indanone derivatives, facilitating efficient and accurate structural analysis in the pursuit of new therapeutic agents and advanced materials.

References

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS number 1273595-81-5

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1273595-81-5): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indanone derivative of significant interest to the medicinal chemistry and drug development communities. The indanone scaffold is a well-established "privileged structure" in pharmacology, and the specific incorporation of bromine and fluorine atoms on this molecule provides unique handles for synthetic diversification and modulation of physicochemical properties. This document delves into the compound's chemical properties, presents a detailed, mechanistically-grounded synthetic protocol, explores its vast potential in drug discovery workflows, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research programs.

The Strategic Value of Halogenated Indanones in Medicinal Chemistry

The indanone core is a foundational scaffold found in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective agents.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets.

The strategic incorporation of halogen atoms, specifically fluorine and bromine, onto this scaffold elevates its utility significantly:

-

Fluorine Substitution: The presence of a fluorine atom can profoundly influence a molecule's properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[4][5]

-

Bromine Substitution: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Therefore, this compound is not merely an intermediate but a highly strategic platform for the development of novel therapeutics, combining a proven pharmacological scaffold with the dual benefits of property modulation and synthetic versatility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1273595-81-5 | [6][7][8] |

| Molecular Formula | C₉H₆BrFO | [8][9] |

| Molecular Weight | 229.05 g/mol | [8][9] |

| IUPAC Name | This compound | |

| Synonyms | 6-Bromo-5-fluoro-1-indanone | [8] |

| Appearance | White to yellow crystalline powder | [8] |

| Melting Point | 120.0 - 124.0 °C | [8] |

| Storage Conditions | Sealed in a dry, cool, and dark place (<15°C recommended) | [6][8] |

Spectroscopic Characterization: While specific spectra should be obtained from the supplier's Certificate of Analysis for lot-specific data, the expected spectroscopic signatures for this molecule include:

-

¹H NMR: Signals corresponding to the aromatic protons and the two methylene groups (-CH₂CH₂-) of the five-membered ring. The electronic effects of the bromine and fluorine will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: Resonances for nine distinct carbon atoms, including the carbonyl carbon (~195-205 ppm), aromatic carbons (some showing C-F coupling), and two aliphatic carbons.

-

¹⁹F NMR: A singlet or doublet (due to coupling with an adjacent aromatic proton) characteristic of an aryl fluoride.

-

Mass Spectrometry (MS): A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.

Caption: Chemical Identity of the Target Compound.

Synthesis and Mechanistic Rationale

While multiple strategies exist for the synthesis of indanones, one of the most robust and widely employed methods is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2] This approach is highly effective for constructing the fused bicyclic system.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved from 3-(3-bromo-4-fluorophenyl)propanoic acid. The key transformation is a cyclization reaction promoted by a strong acid, typically polyphosphoric acid (PPA), which acts as both the catalyst and the solvent.

References

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 1273595-81-5 [m.chemicalbook.com]

- 7. keyorganics.net [keyorganics.net]

- 8. This compound | 1273595-81-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Bromo-Fluoro-Indenone Compounds as Modulators of Critical Disease Pathways

Abstract

The indenone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance the therapeutic properties of these molecules, including metabolic stability, binding affinity, and target specificity. This in-depth technical guide explores the promising potential of bromo-fluoro-indenone compounds as a novel class of therapeutic agents. We delve into the rationale behind their design, outline key potential therapeutic targets, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this fascinating chemical space.

Introduction: The Rationale for Bromo-Fluoro-Indenone Compounds

The indenone core, a fused bicyclic system consisting of a benzene ring fused to a cyclopentenone ring, provides a rigid and versatile framework for the design of bioactive molecules. The introduction of halogen substituents can profoundly influence the physicochemical and pharmacological properties of the parent compound.

-

Fluorine: The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the acidity of neighboring protons and engage in favorable electrostatic interactions with target proteins, thereby improving binding affinity.[1]

-

Bromine: The larger and more polarizable bromine atom can introduce specific steric and electronic effects, potentially leading to altered target selectivity. Bromine can also participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and specificity.[2]

The combination of both bromo and fluoro substituents on the indenone scaffold presents an intriguing strategy for fine-tuning the pharmacological profile of these compounds, potentially leading to novel therapeutics with enhanced efficacy and safety profiles. This guide will focus on four key areas where bromo-fluoro-indenone compounds are predicted to have significant therapeutic potential: oncology, neurodegenerative diseases, and inflammatory disorders.

Potential Therapeutic Target I: Tubulin Polymerization in Oncology

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] Inhibition of tubulin polymerization leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[5] Indenone derivatives have been shown to inhibit tubulin polymerization, making this a prime target for bromo-fluoro-indenone compounds.[5]

Scientific Rationale

Halogenated indenones can be designed to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[6] The bromo and fluoro substituents can enhance binding affinity through specific interactions within the binding pocket, leading to potent anti-proliferative activity.

Proposed Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Inhibition of tubulin polymerization by a bromo-fluoro-indenone compound would disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This prolonged mitotic arrest activates the intrinsic apoptotic pathway, mediated by the Bcl-2 family of proteins and subsequent caspase activation, ultimately leading to programmed cell death.

Caption: Inhibition of tubulin polymerization by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

A multi-step approach is required to validate the anticancer potential of novel bromo-fluoro-indenone compounds targeting tubulin.

Caption: Experimental workflow for evaluating tubulin inhibitors.

This assay monitors the increase in turbidity as a result of microtubule formation from purified tubulin.[7][8]

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Test bromo-fluoro-indenone compound dissolved in DMSO

-

Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in polymerization buffer.

-

Prepare a 2X solution of the test compound and controls in polymerization buffer.

-

In a pre-warmed (37°C) 96-well plate, add 50 µL of the 2X tubulin solution to each well.

-

Add 50 µL of the 2X test compound or control solution to the respective wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

Data Analysis:

-

Determine the rate of polymerization (Vmax) and the extent of polymerization (Amax) for each condition.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Target II: Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[9] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy for Parkinson's disease.[10] Indenone derivatives have been identified as potent and selective MAO-B inhibitors, suggesting that bromo-fluoro-indenone compounds could be effective in the treatment of Parkinson's disease.[11]

Scientific Rationale

The indenone scaffold can be functionalized to fit into the active site of MAO-B. The bromo and fluoro substituents can enhance binding affinity and selectivity for MAO-B over the related MAO-A isoform, thereby reducing the risk of side effects associated with non-selective MAO inhibition.[11]

Proposed Signaling Pathway: MAO-B Inhibition and Dopamine Metabolism

MAO-B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[9] By inhibiting MAO-B, bromo-fluoro-indenone compounds would increase the levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.

Caption: Inhibition of dopamine metabolism by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of MAO-B Inhibition

Caption: Experimental workflow for evaluating MAO-B inhibitors.

This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B catalyzed oxidation of a substrate.[12][13]

Materials:

-

Recombinant human MAO-B

-

MAO-B substrate (e.g., benzylamine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Test bromo-fluoro-indenone compound dissolved in DMSO

-

Positive control (e.g., Selegiline)

-

96-well, black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of MAO-B assay buffer to each well.

-

Add 10 µL of the test compound or control at various concentrations.

-

Add 20 µL of recombinant human MAO-B to each well and incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex Red.

-

Initiate the reaction by adding 20 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm).

Data Analysis:

-

Calculate the percentage of MAO-B inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Target III: Cyclooxygenase-2 (COX-2) in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory response by catalyzing the synthesis of prostaglandins.[14] Selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[15] Indenone derivatives have been reported to possess anti-inflammatory properties, making COX-2 a plausible target for bromo-fluoro-indenone compounds.

Scientific Rationale

The indenone scaffold can be decorated with appropriate substituents to achieve selective binding to the active site of COX-2. The presence of bromo and fluoro groups can enhance the potency and selectivity of these compounds as COX-2 inhibitors.[16]

Proposed Signaling Pathway: COX-2 and Prostaglandin Synthesis

In response to inflammatory stimuli, cellular phospholipases release arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid to prostaglandin H₂ (PGH₂), which is subsequently converted to various prostaglandins, including PGE₂, by prostaglandin synthases.[17] Prostaglandins mediate the classic signs of inflammation, such as pain, swelling, and redness. Bromo-fluoro-indenone compounds could inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.

Caption: Inhibition of the COX-2 pathway by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of COX-2 Inhibition

Caption: Experimental workflow for evaluating COX-2 inhibitors.

This assay measures the peroxidase activity of COX-2, which is coupled to a fluorescent readout.

Materials:

-

Recombinant human COX-2

-

Arachidonic acid (substrate)

-

Heme

-

Fluorometric probe (e.g., ADHP)

-

Test bromo-fluoro-indenone compound dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

96-well, black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add 70 µL of COX-2 assay buffer.

-

Add 10 µL of the test compound or control at various concentrations.

-

Add 10 µL of heme to each well.

-

Add 10 µL of recombinant human COX-2 and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

-

Immediately measure the fluorescence intensity (Excitation: ~530-540 nm, Emission: ~585-595 nm) kinetically for 10 minutes.

Data Analysis:

-

Determine the rate of the reaction for each concentration of the test compound.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Potential Therapeutic Target IV: α-Synuclein Aggregation in Synucleinopathies

The aggregation of the α-synuclein protein is a key pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease.[18] Preventing the aggregation of α-synuclein is a promising therapeutic strategy to slow or halt disease progression.[19] The planar nature of the indenone scaffold makes it a candidate for interacting with the amyloidogenic regions of α-synuclein and inhibiting its aggregation.

Scientific Rationale

Bromo-fluoro-indenone compounds can be designed to bind to the monomeric or oligomeric forms of α-synuclein, thereby stabilizing non-toxic conformations and preventing their assembly into neurotoxic fibrils. The halogen substituents can play a crucial role in modulating the binding affinity and specificity of these interactions.

Proposed Pathway: Inhibition of α-Synuclein Aggregation

α-Synuclein monomers can misfold and aggregate to form soluble oligomers, which are considered the most neurotoxic species. These oligomers can further assemble into larger protofibrils and eventually insoluble amyloid fibrils that form Lewy bodies.[20] Bromo-fluoro-indenone compounds could intervene at the early stages of this cascade, preventing the formation of toxic oligomers and fibrils.

Caption: Inhibition of α-synuclein aggregation by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of α-Synuclein Aggregation Inhibition

Caption: Experimental workflow for evaluating α-synuclein aggregation inhibitors.

This assay utilizes the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.[21][22]

Materials:

-

Recombinant human α-synuclein

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

Test bromo-fluoro-indenone compound dissolved in DMSO

-

96-well, black, clear-bottom plates

-

Plate-sealing film

-

Shaking incubator

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of α-synuclein monomer in assay buffer.

-

In a 96-well plate, add the α-synuclein solution to each well.

-

Add the test compound or vehicle control at various concentrations.

-

Add ThT to a final concentration of 10-25 µM.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure the fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals.

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation kinetics curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Assess the inhibitory effect of the test compound on α-synuclein aggregation.

Synthesis of Bromo-Fluoro-Indenone Compounds

The synthesis of bromo-fluoro-indenone derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. The bromo and fluoro substituents can be introduced on the aromatic ring of the starting material or at later stages of the synthesis.[23][24][25][26][27]

Conclusion and Future Directions

Bromo-fluoro-indenone compounds represent a promising class of molecules with the potential to modulate multiple, clinically relevant therapeutic targets. The strategic incorporation of bromine and fluorine on the indenone scaffold offers a powerful approach to fine-tune the pharmacological properties of these compounds, leading to the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds and the elucidation of their mechanisms of action. Further research into the structure-activity relationships of bromo-fluoro-indenone derivatives will be crucial for the optimization of lead compounds and their advancement into preclinical and clinical development.

References

- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 10. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 11. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]

- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction [organic-chemistry.org]

- 25. Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one molecular weight and formula

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated indanone derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. The indanone scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic incorporation of fluorine and bromine atoms onto this core imparts unique physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a versatile synthetic handle for further molecular elaboration.[2] This guide provides a comprehensive technical overview of the properties, synthesis, characterization, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound, also known as 6-Bromo-5-fluoro-1-indanone, is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone. The precise placement of the bromo and fluoro substituents is key to its utility.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. The molecular formula and weight are consistent with its isomeric structure.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 6-Bromo-5-fluoro-1-indanone | |

| CAS Number | 1273595-81-5 | [5] |

| Molecular Formula | C₉H₆BrFO | [3][4] |

| Molecular Weight | 229.05 g/mol | [3] |

| Appearance | White to yellow powder or crystal | |

| Melting Point | 120.0 - 124.0 °C | |

| Purity | Typically >97.0% (by GC) |

Spectroscopic Characterization Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a basis for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Two aromatic protons will appear as doublets or doublet of doublets in the downfield region, with their coupling patterns influenced by the adjacent fluorine atom. The four aliphatic protons of the dihydroindenone ring system will typically appear as two triplets or multiplets in the upfield region, corresponding to the two methylene (-CH₂-) groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal (~190-200 ppm). Aromatic carbons will appear in the ~110-160 ppm range, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). The two aliphatic methylene carbons will be found in the upfield region.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with nearby aromatic protons. This technique is highly sensitive and crucial for confirming the presence and chemical environment of the fluorine substituent.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 228 and 230).

Synthesis and Mechanistic Considerations

The synthesis of 1-indanone derivatives is well-established, with intramolecular Friedel-Crafts acylation being a primary and robust method.[2][6] This approach involves the cyclization of a 3-arylpropanoic acid precursor in the presence of a strong acid catalyst.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound starts from 3-bromo-4-fluorotoluene. The pathway involves chain extension followed by an acid-catalyzed cyclization.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Cyclization

This protocol describes the final, critical cyclization step. It is a self-validating system where reaction completion is monitored chromatographically and the product is verified spectroscopically.

Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation of 3-(3-Bromo-4-fluorophenyl)propanoic acid.

Materials:

-

3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)

-

Polyphosphoric Acid (PPA) (10-20x weight of starting material)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

-

Round-bottom flask, magnetic stirrer, heating mantle, and condenser

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, charge 3-(3-Bromo-4-fluorophenyl)propanoic acid and polyphosphoric acid.

-

Causality Insight: PPA serves as both the solvent and the strong acid catalyst required to protonate the carboxylic acid, facilitating the formation of the acylium ion electrophile necessary for cyclization.

-

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Trustworthiness: TLC provides a reliable, real-time assessment of reaction completion, preventing premature workup or unnecessary heating.

-

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Causality Insight: The bicarbonate wash is crucial for removing acidic impurities, simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development

The value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential. The indanone core is a key feature in drugs targeting neurodegenerative diseases, while the halo-substituents offer strategic advantages.[1][2]

Scaffold for Neuroprotective Agents

Indanone derivatives are potent modulators of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1][7] The blockbuster Alzheimer's drug, Donepezil, is a prominent example derived from an indanone scaffold.[2] This compound provides a starting point for developing novel agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles for diseases like Alzheimer's and Parkinson's.

Strategic Role of Halogen Substituents

The fluorine and bromine atoms are not merely passive substituents; they are integral to the molecule's utility in a drug discovery workflow.

-

Fluorine: Often considered a "bioisostere" of a hydrogen atom, its introduction can block sites of metabolism, increasing a drug's half-life. Its high electronegativity can also alter the acidity of nearby protons and modulate non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) with a target protein, potentially enhancing potency.[2]

-

Bromine: Serves as an exceptionally useful "synthetic handle." It is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, amine, etc.) at the 6-position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 50989426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1273595-81-5 [chemicalbook.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of substituted 2,3-dihydro-1H-inden-1-ones

An In-Depth Technical Guide to the Discovery and History of Substituted 2,3-Dihydro-1H-Inden-1-Ones

Abstract

The 2,3-dihydro-1H-inden-1-one, commonly known as the 1-indanone, represents a quintessential "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2][3][4] This bicyclic ketone, featuring a benzene ring fused to a cyclopentanone, serves as the foundational core for a multitude of natural products and synthetically derived molecules with profound biological activities.[4][5] Its rigid framework and versatile substitution patterns have made it a cornerstone in the development of therapeutics, most notably in the anti-Alzheimer's agent Donepezil.[2][3][6] This guide provides a comprehensive exploration of the 1-indanone core, tracing its journey from early incidental discoveries to the sophisticated, stereoselective synthetic methodologies that define its modern preparation. We will delve into the causality behind the evolution of key synthetic strategies, present detailed experimental protocols, and examine the impact of this scaffold on contemporary drug development.

Historical Context and Foundational Discoveries

The story of the 1-indanone framework begins not with a targeted synthesis, but with observations of its formation and reactivity. While the first systematic preparations appeared in the 1920s, related structures were encountered even earlier.[5][7] In the late 19th century, investigations into the reactivity of 3-phenylpropionic acid led to the discovery of truxene, a trimer of 1-indanone, hinting at the inherent tendency of these systems to form.[8]

The first deliberate and well-characterized syntheses of the 1-indanone nucleus were reported in the 1920s, establishing a methodological bedrock that would be refined for the next century.[7] Two primary pathways emerged from this early work:

-

Cyclization of 3-Arylpropionic Acids: In 1939, Price and Lewis described the cyclization of hydrocinnamic acid to 1-indanone using strong protic acids like sulfuric acid, albeit in modest yields.[7] This approach, an intramolecular Friedel-Crafts acylation, was conceptually straightforward but required harsh conditions.

-

Cyclization of 3-Arylpropionyl Chlorides: A more efficient route, published in 1927, involved converting the carboxylic acid to its more reactive acyl chloride derivative.[7] This intermediate could then be cyclized under the influence of a Lewis acid, such as aluminum chloride (AlCl₃), to afford the 1-indanone in significantly higher yields.[7]

These seminal works established the Friedel-Crafts acylation as the classical and most direct route to the indanone core, setting the stage for decades of methodological refinement aimed at improving efficiency, scope, and environmental compatibility.

The Evolution of Core Synthetic Methodologies

The drive for milder reaction conditions, greater substrate scope, improved yields, and, ultimately, control over stereochemistry has led to a dramatic expansion of the synthetic chemist's toolkit for accessing substituted 1-indanones.

The Enduring Legacy: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation remains the most robust and widely employed method for constructing the 1-indanone core.[1][9] The reaction proceeds via electrophilic aromatic substitution, where a tethered acyl group, activated by an acid catalyst, cyclizes onto the aromatic ring.[1]

Mechanistic Rationale: The process begins with the activation of a carboxylic acid or its derivative by a Brønsted or Lewis acid to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the fused five-membered ring of the 1-indanone.[1][9]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Causality in Method Development: The primary drawback of early Friedel-Crafts reactions was the need for harsh, stoichiometric, and often corrosive reagents. Modern research has focused on developing catalytic and more environmentally benign alternatives.

-

From Carboxylic Acids: While direct cyclization avoids the generation of corrosive byproducts, it traditionally required strong acids like polyphosphoric acid (PPA) at high temperatures.[9] A significant advancement has been the application of metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) as recyclable, water-tolerant Lewis acid catalysts, often coupled with microwave irradiation to dramatically shorten reaction times and improve yields.[7][10]

-

From Acyl Chlorides: This two-step route offers milder conditions due to the enhanced reactivity of the acyl chloride.[9] While AlCl₃ is the classic promoter, other Lewis acids and solid acid catalysts like Nafion®-H have been developed to simplify workup and reduce waste.[7]

| Catalyst System | Starting Material | Conditions | Advantage/Disadvantage |

| H₂SO₄ / PPA | 3-Arylpropanoic Acid | High Temperature | Harsh conditions, low to moderate yields.[7] |

| AlCl₃ | 3-Arylpropionyl Chloride | 0 °C to RT | High yields, but stoichiometric and corrosive.[7][9] |

| Metal Triflates | 3-Arylpropanoic Acid | Microwave, 250 °C | Catalytic, reusable, "green" approach.[7] |

| Nafion®-H | 3-Arylpropionyl Chloride | Refluxing Benzene | Solid acid catalyst, easy removal.[7] |

| NbCl₅ | 3-Arylpropanoic Acid | Room Temperature | Acts as both chlorinating agent and catalyst.[10] |

Detailed Protocol: Friedel-Crafts Cyclization of 3-Phenylpropionyl Chloride

This protocol is a representative example of the classical approach using a strong Lewis acid.

-

Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0 °C, slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[9]

-

Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, controlling the initial exotherm.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup and Purification: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum complexes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.[9]

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure 1-indanone.[9]

The Nazarov Cyclization: A Powerful Electrocyclic Route

The Nazarov cyclization has emerged as a powerful and versatile alternative for constructing the 1-indanone core.[5][7] This reaction is a 4π-electrocyclization of a divinyl ketone, often formed in situ from a chalcone (1,3-diaryl-2-propen-1-one), to generate a cyclopentenone ring.[11]

Mechanistic Rationale: The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which facilitates the formation of a pentadienyl cation. The key step is a thermally allowed, conrotatory 4π-electrocyclization of this cation to form a new five-membered ring and an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the stable 1-indanone product.[11]

Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.

Causality in Method Development: Initial limitations of the Nazarov cyclization included the need for stoichiometric amounts of strong acids and occasional issues with regioselectivity.[12] Modern advancements have focused on catalytic and asymmetric variants.

-

Catalytic Systems: The use of catalytic amounts of Lewis acids like copper(II) triflate (Cu(OTf)₂) or dicationic iridium(III) complexes has rendered the reaction more efficient and practical.[7]

-

Microwave Assistance: As with the Friedel-Crafts reaction, microwave heating has been shown to dramatically reduce reaction times from hours to minutes.[7]

-

Tandem Reactions: The true power of modern organometallic chemistry is showcased in tandem processes. For example, a catalytic Nazarov cyclization can be followed immediately by an electrophilic fluorination, creating two new stereocenters with high diastereoselectivity in a single pot.[7][12]

Detailed Protocol: Microwave-Assisted Nazarov Cyclization of a Chalcone

This protocol is a representative example of a modern, efficient approach.

-

Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the chalcone substrate (1.0 eq) and a suitable solvent (e.g., trifluoroacetic acid or a high-boiling solvent containing a catalytic amount of a Lewis acid like Cu(OTf)₂).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 20 minutes.[7]

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-